molecular formula C20H22N4O2 B10995861 N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B10995861
M. Wt: 350.4 g/mol
InChI Key: BBILUIZUQIBLNO-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a complex organic compound with a unique structure that combines an indole moiety with a cycloheptapyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the construction of the cycloheptapyridazine ring. Key steps include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Cycloheptapyridazine Ring Construction: This involves the cyclization of appropriate precursors, often using cyclization agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Coupling Reaction: The final step involves coupling the indole derivative with the cycloheptapyridazine intermediate using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The cycloheptapyridazine ring can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: Electrophilic substitution reactions can occur on the indole ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Hydrogen gas with Pd/C catalyst under pressure.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced cycloheptapyridazine derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Use in the development of organic semiconductors or as a building block for complex molecular architectures.

    Biological Studies: Investigation of its effects on cellular pathways and potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the cycloheptapyridazine ring can modulate the compound’s overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methyl-1H-indol-4-yl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is unique due to its combination of an indole and a cycloheptapyridazine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1-methylindol-4-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C20H22N4O2/c1-23-11-10-15-17(8-5-9-18(15)23)21-19(25)13-24-20(26)12-14-6-3-2-4-7-16(14)22-24/h5,8-12H,2-4,6-7,13H2,1H3,(H,21,25)

InChI Key

BBILUIZUQIBLNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C=C4CCCCCC4=N3

Origin of Product

United States

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